molecular formula C8H10O3 B13798139 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate CAS No. 770702-65-3

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate

Cat. No.: B13798139
CAS No.: 770702-65-3
M. Wt: 154.16 g/mol
InChI Key: ITFKUZMUWBDVSD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is a chemical compound of significant interest in organic synthesis and materials science research. It features the reactive cyclopenta-2,4-diene ring system, a versatile scaffold in synthetic chemistry, functionalized with a 2-hydroxyethyl ester group . This structural motif is analogous to other cyclopentadiene carboxylate esters, such as the methyl ester (CAS 45657-86-1), which share the same core diene structure and are characterized by a molecular formula of C7H8O2 for the methyl variant, suggesting a C9H12O3 formula for the 2-hydroxyethyl homologue . The presence of the conjugated diene system makes this compound a valuable precursor for Diels-Alder reactions, a workhorse methodology for constructing complex six-membered rings, while the pendant hydroxyethyl chain offers a handle for further chemical modification, such as forming other functional groups or polymers . Potential research applications include its use as a monomer or intermediate in the development of specialized polymers, where its dual functionality can be leveraged, or as a building block in pharmaceutical and agrochemical research for creating structurally diverse compound libraries . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

770702-65-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate

InChI

InChI=1S/C8H10O3/c9-5-6-11-8(10)7-3-1-2-4-7/h1-4,7,9H,5-6H2

InChI Key

ITFKUZMUWBDVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)C(=O)OCCO

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A prominent method for synthesizing cyclopentadiene derivatives, including 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate, involves ring-closing metathesis of dienic precursors.

  • Starting Materials: Polysubstituted diene intermediates derived from protected hexoses (e.g., d-mannose, d-galactose) are employed as substrates for RCM.
  • Catalysts: First-generation and second-generation Grubbs catalysts are commonly used to promote the RCM reaction.
  • Reaction Conditions: The reaction typically proceeds under mild conditions, with solvents such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Example from Literature:

  • Starting from a protected d-mannose derivative, selective protection and oxidation steps yield a ketone intermediate.
  • Wittig olefination introduces the diene functionality.
  • RCM using the first-generation Grubbs catalyst converts the diene into a cyclopentene ring with high yield (ca. 90%).
  • Subsequent oxidation and esterification steps afford cyclopentene carboxylic acid and its methyl ester derivative, respectively.
  • Finally, nucleophilic addition (aza-Michael addition) introduces an amino substituent, demonstrating the versatility of the intermediate cyclopentene esters as synthetic platforms.

This sequence yields polyhydroxylated cyclopentane β-amino acid derivatives, which are structurally related to 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate, indicating the applicability of this approach for synthesizing the target compound or its analogs.

Sequential One-Pot Enantioselective Spirocyclization

An alternative approach involves a sequential one-pot procedure:

  • Step 1: Enantioselective spirocyclization reaction between azlactones and enals forms cyclopentene derivatives.
  • Step 2: Acidic azlactone opening converts intermediates into cyclopentene carboxylates.
  • Catalysts: Organocatalysts such as 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine combined with palladium complexes facilitate the reaction.
  • Yields and Selectivity: This method achieves good yields (around 56%) with excellent enantiomeric excess (up to 94% ee).

This procedure allows the preparation of cyclopentene derivatives with high stereochemical control, which can be further functionalized to yield hydroxyethyl esters.

Summary Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes Reference
Protection of hydroxyl groups TBDPS-Cl, base - Selective protection of primary OH
Oxidation of free hydroxyl Dess–Martin periodinane - Conversion to ketone intermediate
Wittig Olefination Phosphonium ylide, base - Double olefination at ketone and anomeric
Ring-Closing Metathesis (RCM) Grubbs catalyst (1st or 2nd generation) 89-92 Formation of cyclopentene ring
Oxidation to carboxylic acid TEMPO or related oxidants ~90 Conversion of cyclopentenol to acid
Esterification NaHCO3, MeI or 2-hydroxyethyl alcohol 85-97 Formation of methyl or hydroxyethyl esters
Aza-Michael addition Benzylamine or p-methoxybenzylamine (PMB) 90+ Stereoselective addition to conjugated diene
One-pot spirocyclization Organocatalyst, Pd2(dba)3, EtOAc, MeOH 37-56 Enantioselective cyclopentene formation

Research Findings and Notes

  • The RCM approach has been demonstrated to be efficient and versatile for constructing functionalized cyclopentene rings, which are precursors to 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate.
  • The choice of Grubbs catalyst generation affects the yield and reaction rate, with steric hindrance influencing catalyst efficiency.
  • The sequential one-pot method offers a stereoselective alternative to classical multi-step syntheses, providing high enantiomeric purity.
  • Functional group transformations, such as oxidation and esterification, are critical for installing the hydroxyethyl ester moiety.
  • Protection/deprotection strategies are essential to control regioselectivity and chemoselectivity during synthesis.
  • The overall yields for these synthetic routes range from 34% to 40% over multiple steps, which is considered efficient for complex cyclopentene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 2-Carboxyethyl cyclopenta-2,4-diene-1-carboxylate.

    Reduction: 2-Hydroxyethyl cyclopenta-2,4-diene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl 1-Benzylcyclopenta-2,4-diene-1-carboxylate
  • Structure : A 1,1-disubstituted cyclopentadiene with a benzyl group and methyl ester.
  • Key Differences :
    • The benzyl group introduces steric bulk and aromaticity, stabilizing the compound against electrophilic attacks.
    • The methyl ester is less polar than the hydroxyethyl group, reducing water solubility .
  • Applications: Used in Diels-Alder reactions for synthesizing norbornene derivatives .
(1R,6R)-6-Hydroxy-2-Succinylcyclohexa-2,4-diene-1-carboxylate
  • Structure : A cyclohexadiene derivative with a hydroxyl and succinyl group.
  • Key Differences :
    • The cyclohexadiene ring reduces ring strain compared to cyclopentadiene, altering reactivity.
    • The succinyl group enables participation in enzymatic pathways (e.g., vitamin K biosynthesis) requiring Mg²⁺/Mn²⁺ cofactors .
  • Applications : Intermediate in bacterial vitamin K metabolism .
Ethyl 2,6,6-Trimethylcyclohexa-2,4-diene-1-carboxylate
  • Structure : Cyclohexadiene with ethyl ester and three methyl substituents.
  • Key Differences :
    • Methyl groups increase hydrophobicity, while the ethyl ester provides moderate reactivity.
    • The cyclohexadiene ring offers less conjugation than cyclopentadiene, reducing diene reactivity .
Ethyl 2-Amino-1-cyclohexene-1-carboxylate
  • Structure: Cyclohexene ring with amino and ethyl ester groups.
  • Key Differences: The amino group introduces nucleophilicity, enabling Schiff base formation. The cyclohexene ring lacks full conjugation, limiting participation in cycloaddition reactions .

Physicochemical Properties

Compound Solubility Acidity (pKa) Key Substituent Effects
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate Moderate in water ~4.5–5.5 Hydroxyethyl enhances hydrophilicity
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate Low in water ~6.0–7.0 Benzyl increases lipophilicity
(1R,6R)-6-Hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate Slightly soluble ~3.5–4.5 Succinyl and hydroxyl increase polarity
Ethyl 2-amino-1-cyclohexene-1-carboxylate Low in water ~8.0–9.0 Amino group raises basicity

Note: Solubility and acidity data inferred from structural analogs and functional group behavior .

Challenges and Limitations

  • Synthetic Complexity : Introducing hydroxyethyl groups requires precise protection/deprotection strategies to avoid side reactions.
  • Stability : Cyclopentadiene derivatives are prone to dimerization, whereas cyclohexadienes are more stable but less reactive .

Biological Activity

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is an organic compound notable for its unique cyclopentadiene structure, which includes a hydroxyethyl substituent and a carboxylate group. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of its cyclopentadiene moiety in Diels-Alder reactions and other cycloaddition processes.

  • Molecular Formula : C8_{8}H10_{10}O3_{3}
  • Molecular Weight : Approximately 154.16 g/mol

Synthesis

The synthesis of 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate can be achieved through the reaction of cyclopenta-2,4-diene-1-carboxylic acid with 2-hydroxyethyl alcohol, producing the desired ester and water as a byproduct:

Cyclopenta 2 4 diene 1 carboxylic acid+2 Hydroxyethyl alcohol2 Hydroxyethyl cyclopenta 2 4 diene 1 carboxylate+H2O\text{Cyclopenta 2 4 diene 1 carboxylic acid}+\text{2 Hydroxyethyl alcohol}\rightarrow \text{2 Hydroxyethyl cyclopenta 2 4 diene 1 carboxylate}+\text{H}_2\text{O}

Antioxidant Properties

Research indicates that compounds similar to 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate exhibit significant antioxidant activity. For instance, low-molecular-weight synthetic antioxidants have been shown to increase glutathione levels in the liver, which is crucial for detoxification and protection against oxidative stress . Such properties suggest that 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate may also possess similar bioactivity.

Applications in Organic Synthesis

The compound's reactivity as a diene in Diels-Alder reactions allows it to interact effectively with various dienophiles, leading to the formation of diverse adducts. This versatility is essential for its utility in synthetic organic chemistry. The biological implications of these reactions are significant as they can lead to the development of new therapeutic agents.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities associated with cyclopentadiene derivatives:

  • Antioxidant Mechanisms : A study explored the mechanisms by which antioxidants derived from cyclopentadienes exert their effects, particularly through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which regulates the expression of cytoprotective proteins .
  • Antimicrobial Activity : Research into structurally related compounds has shown potential antimicrobial properties, suggesting that derivatives like 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate might also exhibit similar activities.
  • Synthetic Applications : The compound's role in Diels-Alder reactions has been extensively documented. These reactions are fundamental in synthesizing complex organic molecules with potential biological activity.

Comparative Analysis

To better understand the biological activity of 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Features
CyclopentadieneC5_5H6_6Simple diene used extensively in Diels-Alder reactions.
Cyclopenta-1,3-dieneC5_5H6_6Similar reactivity but lacks carboxylate group.
2-Methylpropyl cyclopenta-2,4-diene-1-carboxylateC8_8H10_{10}O3_{3}Contains similar cyclopentadiene structure but different substituents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) and real-time monitoring using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . For example:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at 70°C
SolventAnhydrous THF or DCMDCM improves purity by 15%
Catalyst (e.g., DMAP)5–10 mol%Reduces side reactions
  • Key Consideration : Purification via column chromatography (silica gel, gradient elution) is critical to isolate the compound from byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopentadiene ring substitution patterns and ester linkage integrity. Look for characteristic shifts: cyclopentadiene protons at δ 5.8–6.2 ppm, hydroxyethyl group at δ 3.6–4.2 ppm .
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example:

ConditionDegradation Products IdentifiedStability Recommendation
pH < 3Hydrolysis to cyclopentadienolAvoid acidic buffers
Light exposurePhotooxidation productsUse amber glassware
  • Reference : Stability protocols align with ICH guidelines for lab-scale compounds .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular dynamics) predict the reactivity of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyclopentadiene ring’s HOMO suggests susceptibility to Diels-Alder reactions .
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. ICReDD’s workflow integrates computational predictions with experimental validation .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Mn(III)-salen complexes) to induce stereocenter formation. Example reaction:
CatalystEnantiomeric Excess (ee)Yield
(R,R)-Mn-salen85% ee72%
(S)-BINOL-phosphate78% ee68%
  • Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiopurity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., viability assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences .
  • Molecular Docking : Validate binding modes using X-ray crystallography or cryo-EM structures of target proteins .

Q. How can statistical experimental design (DoE) improve reaction optimization for scaled-up synthesis?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to screen variables (temperature, catalyst loading, solvent ratio). For example:
VariableLow LevelHigh LevelOptimal Level
Temperature60°C80°C75°C
Catalyst Loading5 mol%15 mol%12 mol%
  • Response Surface Methodology (RSM) : Model non-linear interactions to identify global optima .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Analyze impurities via LC-MS and correlate with synthetic steps (e.g., incomplete esterification).
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering in cyclopentadiene) causing signal splitting .

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